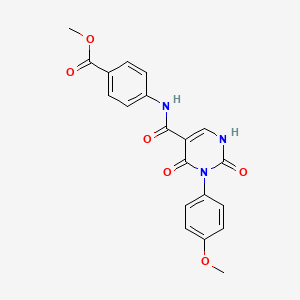![molecular formula C21H17FN4OS B11283747 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydropteridin-4-one](/img/structure/B11283747.png)
2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydropteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydropteridin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pteridinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a 4-fluorophenylmethylsulfanyl group and a 2-phenylethyl group. The presence of these substituents imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydropteridin-4-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .
Scientific Research Applications
2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydropteridin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
Uniqueness
Compared to similar compounds, 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydropteridin-4-one stands out due to its unique combination of substituents, which confer distinct chemical and physical properties. These properties may enhance its efficacy and specificity in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H17FN4OS |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)pteridin-4-one |
InChI |
InChI=1S/C21H17FN4OS/c22-17-8-6-16(7-9-17)14-28-21-25-19-18(23-11-12-24-19)20(27)26(21)13-10-15-4-2-1-3-5-15/h1-9,11-12H,10,13-14H2 |
InChI Key |
RFBAHNBPWKMERF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11283668.png)
![Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11283670.png)
![N4-(4-chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11283672.png)
![4-(2-methoxyphenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11283679.png)
![N~4~-(3-chlorophenyl)-N~6~-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11283681.png)

![Tert-butyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11283698.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11283719.png)
![3-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-2-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11283721.png)
![1-(4-Chlorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11283730.png)
![5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11283736.png)
![6-(4-Ethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11283738.png)
![2-(1-Azepanylcarbonyl)-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11283743.png)
![5-amino-N-benzyl-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11283755.png)
